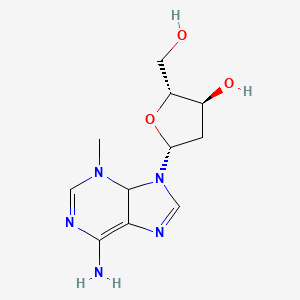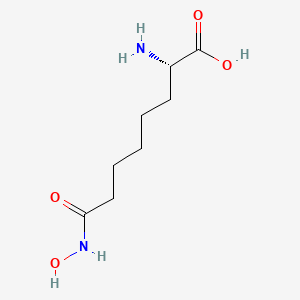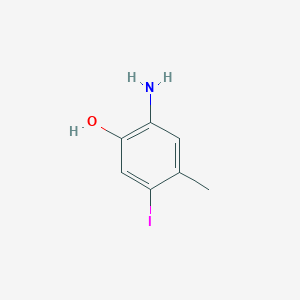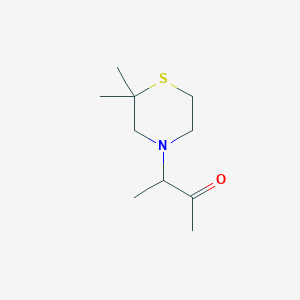
2'-Deoxy-3-methyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-3-methyladenosine is a modified nucleoside with the molecular formula C11H15N5O3 It is a derivative of adenosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and a methyl group is added to the adenine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-3-methyladenosine typically involves the methylation of 2’-deoxyadenosine. One common method includes the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 2’-Deoxy-3-methyladenosine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxy-3-methyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the adenine base, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or amines in polar aprotic solvents like DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2’-deoxy-3-methyladenosine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-3-methyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is employed in studies of DNA and RNA methylation, which are crucial for understanding gene expression and regulation.
Medicine: Research into its potential therapeutic applications includes its role in antiviral and anticancer treatments.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-3-methyladenosine involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The methyl group on the adenine base can influence base pairing and the overall structure of the nucleic acid, potentially altering gene expression and protein synthesis. Molecular targets include DNA and RNA polymerases, as well as various methyltransferases involved in epigenetic regulation .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyadenosine: Lacks the methyl group on the adenine base.
3-Methyladenosine: Contains a methyl group but retains the hydroxyl group at the 2’ position.
N6-Methyladenosine: Methylation occurs at the nitrogen atom in the adenine base.
Uniqueness: 2’-Deoxy-3-methyladenosine is unique due to its specific methylation pattern and the absence of the 2’ hydroxyl group. This combination of features imparts distinct biochemical properties, making it valuable for specialized research applications .
Eigenschaften
Molekularformel |
C11H17N5O3 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(6-amino-3-methyl-4H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H17N5O3/c1-15-4-14-10(12)9-11(15)16(5-13-9)8-2-6(18)7(3-17)19-8/h4-8,11,17-18H,2-3,12H2,1H3/t6-,7+,8+,11?/m0/s1 |
InChI-Schlüssel |
KMIMBBFXBKSPKJ-STAMCERTSA-N |
Isomerische SMILES |
CN1C=NC(=C2C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
Kanonische SMILES |
CN1C=NC(=C2C1N(C=N2)C3CC(C(O3)CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15202765.png)


![tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202774.png)



![7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B15202804.png)
